Cas no 2227884-43-5 ((1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2,5-Difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated aromatic alcohol with significant utility in synthetic organic chemistry and pharmaceutical research. Its structure features a trifluoroethyl group and a nitro-substituted difluorophenyl ring, contributing to its reactivity as an intermediate in asymmetric synthesis. The stereospecific (1S)-configuration enhances its value in enantioselective transformations. The electron-withdrawing nitro and fluoro substituents improve its stability and facilitate further functionalization. This compound is particularly useful in the development of fluorinated bioactive molecules, where its unique structural motifs can influence pharmacokinetic properties. High purity and well-defined stereochemistry make it a reliable building block for advanced chemical synthesis.
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol structure
2227884-43-5 structure
商品名:(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
CAS番号:2227884-43-5
MF:C8H4F5NO3
メガワット:257.114279747009
CID:5865869
PubChem ID:165667815

(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
    • 2227884-43-5
    • EN300-1961575
    • インチ: 1S/C8H4F5NO3/c9-4-2-6(14(16)17)5(10)1-3(4)7(15)8(11,12)13/h1-2,7,15H/t7-/m0/s1
    • InChIKey: RXJKPLIAHSJIEZ-ZETCQYMHSA-N
    • ほほえんだ: FC([C@H](C1C=C(C(=CC=1F)[N+](=O)[O-])F)O)(F)F

計算された属性

  • せいみつぶんしりょう: 257.01113380g/mol
  • どういたいしつりょう: 257.01113380g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 66Ų

(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1961575-10g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
10g
$5837.0 2023-09-17
Enamine
EN300-1961575-0.25g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
0.25g
$1249.0 2023-09-17
Enamine
EN300-1961575-0.5g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
0.5g
$1302.0 2023-09-17
Enamine
EN300-1961575-0.1g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
0.1g
$1195.0 2023-09-17
Enamine
EN300-1961575-5g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
5g
$3935.0 2023-09-17
Enamine
EN300-1961575-1g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
1g
$1357.0 2023-09-17
Enamine
EN300-1961575-1.0g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
1g
$1357.0 2023-06-01
Enamine
EN300-1961575-5.0g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
5g
$3935.0 2023-06-01
Enamine
EN300-1961575-0.05g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
0.05g
$1140.0 2023-09-17
Enamine
EN300-1961575-2.5g
(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol
2227884-43-5
2.5g
$2660.0 2023-09-17

(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(2,5-difluoro-4-nitrophenyl)-2,2,2-trifluoroethan-1-olに関する追加情報

(1S)-1-(2,5-Difluoro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-ol (CAS No: 2227884-43-5)

(1S)-1-(2,5-Difluoro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-ol, commonly referred to as CAS No 2227884-43-5, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique molecular structure, which combines a trifluoroethanol group with a difluorophenyl ring substituted with a nitro group. The stereochemistry at the chiral center (S configuration) plays a crucial role in its biological activity and chemical reactivity.

The synthesis of (1S)-1-(2,5-Difluoro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-ol involves a series of intricate chemical reactions, including nucleophilic substitutions and stereoselective reductions. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric excess, making it more accessible for research and industrial applications.

One of the most notable features of this compound is its ability to act as a chiral auxiliary in organic synthesis. The trifluoroethanol group serves as an excellent leaving group under specific reaction conditions, facilitating the formation of various biologically active molecules. Moreover, the nitro group on the aromatic ring introduces electron-withdrawing effects, enhancing the reactivity of the compound in electrophilic aromatic substitution reactions.

In terms of physical properties, CAS No 2227884-43-5 exhibits a high melting point due to the strong intermolecular hydrogen bonding between the hydroxyl group and the trifluoromethyl groups. Its boiling point is significantly influenced by the fluorine atoms' electronegativity, which increases the compound's stability at higher temperatures. The solubility of this compound in polar solvents is also noteworthy, making it suitable for use in various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of (1S)-1-(2,5-Difluoro-4-Nitrophenyl)-2,2,2-Trifluoroethan-1-ol has been extensively studied in recent years. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies published in 《Journal of Medicinal Chemistry》 have demonstrated its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. These findings have sparked interest in exploring its potential as a lead compound for drug development.

In addition to its pharmacological applications, CAS No 227884-43-5 has found utility in materials science. Its unique combination of fluorinated groups makes it an ideal candidate for use in polymer synthesis and surface modification applications. Recent research has highlighted its role as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance.

The environmental impact of (1S)-1-(2,5-Difluoro-4-Nitrophenyl)-Trifluoroethan-Ol has also been a topic of interest among scientists. Studies conducted by environmental chemists have shown that this compound undergoes rapid degradation under UV light and microbial action, reducing its persistence in aquatic ecosystems. This property makes it more eco-friendly compared to other fluorinated compounds that are known for their bioaccumulation potential.

In conclusion, CAS No ̃

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量